molecular formula C20H23N3O2 B2761728 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea CAS No. 894017-67-5

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea

Cat. No.: B2761728
CAS No.: 894017-67-5
M. Wt: 337.423
InChI Key: SHWKCHHSJMAWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications

Scientific Research Applications

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the p-tolyl group and the phenethylurea moiety. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using nucleophiles or electrophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in a particular biochemical pathway or its interaction with a specific protein.

Comparison with Similar Compounds

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-phenethylurea can be compared with similar compounds to highlight its uniqueness:

    N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamide:

    1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea: The presence of a pyridine ring in this compound may result in different biological activities and interactions.

    N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)pentanamide:

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-9-18(10-8-15)23-14-17(13-19(23)24)22-20(25)21-12-11-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKCHHSJMAWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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